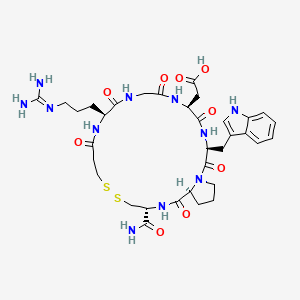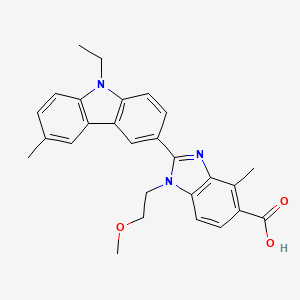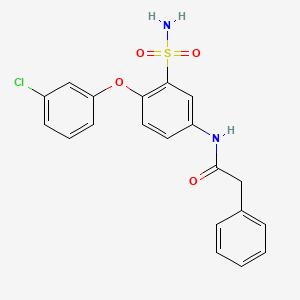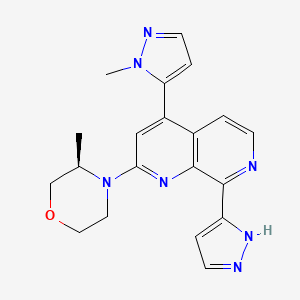
BDP R6G alkyne
Descripción general
Descripción
BDP R6G alkyne is a bright, light-stable dye . Its absorption and emission spectra are similar to R6G (rhodamine 6G), but unlike the xanthene dye R6G, BDP R6G belongs to boropyrrolidine . This compound is a terminal alkyne used in copper-catalyzed click chemistry .
Molecular Structure Analysis
The molecular formula of BDP R6G alkyne is C21H18BF2N3O . The exact mass is 377.15 and the molecular weight is 377.2 . The structure includes a terminal alkyne group, which is used in copper-catalyzed click chemistry .Chemical Reactions Analysis
BDP R6G alkyne can undergo Click Chemistry reactions with azides . This reaction is facilitated by the terminal alkyne group present in the BDP R6G alkyne molecule .Physical And Chemical Properties Analysis
BDP R6G alkyne appears as a solid . It has good solubility in organic solvents such as DMF, DMSO, and DCM . The compound has an excitation maximum at 530 nm and an emission maximum at 548 nm . The fluorescence quantum yield is 0.96 .Aplicaciones Científicas De Investigación
Catalysis and Molecular Interactions
BDP (bis(diazaphospholane)) complexes, including variants like Rhodium BDP, have been extensively studied for their role in catalytic processes such as hydroformylation of alkenes. Detailed NMR characterization has enabled the observation of various intermediates like rhodium alkyl and acyl complexes, providing insight into the reaction mechanisms and the thermodynamic preferences of these catalysts (Nelsen et al., 2013) (Brezny et al., 2017). These studies also highlight the complex kinetics of Rh(BDP) catalyzed hydroformylation, especially under varying CO concentrations (Nelsen et al., 2015).
Photophysical Studies
Research has been conducted on BDP (BODIPY) based dyads, particularly in the context of donor-acceptor interactions and photophysical properties. A study on a BODIPY-C60 dyad provided insights into light-induced electron and energy transfer processes, crucial for understanding the photophysical behavior of these molecular systems (Tran et al., 2020).
Photovoltaics and Energy Transfer
BDP structures have been employed in the design of small molecules for bulk heterojunction solar cells, demonstrating significant potential in renewable energy technologies. These molecules, by integrating BODIPY with various electron donor units and utilizing an alkynyl bridge, have shown notable photovoltaic performance (Liao et al., 2017). Another intriguing application is in dye-sensitized solar cells (DSSCs), where a BODIPY-porphyrin triad exhibited promising efficiency, further improved by incorporating reduced graphene oxide (rGO) (Galateia et al., 2015).
Material Science and Stability Analysis
The study of benzodipyrenes (BDPs) has revealed their potential in material science, particularly due to their photophysical properties and photostability. These studies are foundational for applications in fields requiring stable, light-sensitive materials (Yang et al., 2018).
Artificial Light-Harvesting Systems
BDP structures have been integrated into artificial light-harvesting systems (ALHSs), showcasing the potential of these molecules in energy capture and transfer processes. These systems, involving BODIPY and other components, demonstrate energy transfer processes crucial for the development of advanced light-harvesting technologies (Wang et al., 2023).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFSSDBMYMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BDP R6G alkyne | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)





![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)
![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)